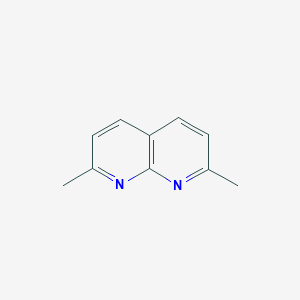

2,7-Dimethyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOPVBBXMWVCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344048 | |

| Record name | 2,7-Dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14903-78-7 | |

| Record name | 2,7-Dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-1,8-naphthyridine

Within the vast landscape of heterocyclic chemistry, the 1,8-naphthyridine framework has emerged as a "privileged structure." This designation is reserved for molecular scaffolds capable of binding to a multitude of biological targets, making them exceptionally valuable in drug discovery and medicinal chemistry.[1] The unique arrangement of its two nitrogen atoms within the fused pyridine ring system imparts a specific geometry and electronic distribution, rendering it an excellent scaffold for developing a wide range of therapeutic agents, including antibacterial, antitumor, and anti-inflammatory drugs.[2][3][4]

This compound is a foundational derivative of this core structure. The addition of methyl groups at the 2 and 7 positions does not merely add molecular weight; it fundamentally influences the molecule's solubility, electronic properties, and, most importantly, provides reactive handles for further synthetic elaboration. This guide offers an in-depth exploration of the core chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential as a versatile chemical building block.

PART 1: Synthesis and Purification

The most common and efficient synthesis of the 1,8-naphthyridine core is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group. For this compound, a well-established procedure involves the reaction of 2,6-diaminopyridine with acetylacetone.

Causality in Synthesis: A Rationale-Driven Approach

The choice of reactants and conditions is critical for maximizing yield and purity. 2,6-diaminopyridine serves as the nitrogen-containing aromatic backbone. Acetylacetone provides the necessary carbon atoms and the activated methylene group to form the second pyridine ring. The reaction is typically catalyzed by an acid, such as polyphosphoric acid (PPA), which serves two purposes: it protonates the carbonyl groups of acetylacetone, activating them for nucleophilic attack by the amino groups of the pyridine, and it acts as a powerful dehydrating agent, driving the cyclization and aromatization steps to completion. The high temperature is necessary to overcome the activation energy for the multiple condensation and dehydration steps.

Experimental Protocol: Synthesis of this compound

Step 1: Reaction Setup

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-diaminopyridine (10.9 g, 0.1 mol).

-

Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become thick.

-

Begin stirring and add acetylacetone (10.0 g, 0.1 mol) dropwise over 15 minutes.

Step 2: Thermal Cyclization

-

Heat the reaction mixture to 130-140°C in an oil bath and maintain this temperature with vigorous stirring for 4 hours. The mixture will darken in color.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to approximately 80°C.

-

Very carefully and slowly, pour the warm mixture onto 500 g of crushed ice in a large beaker with constant stirring. This is a highly exothermic process and should be done in a fume hood.

-

Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. The product will precipitate as a solid.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

Step 4: Purification

-

Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

-

The primary purification is achieved by recrystallization. As documented in crystallographic studies, dissolving the crude product in a minimal amount of hot chloroform (CHCl₃) and allowing it to cool slowly yields colorless block-like crystals of pure this compound.[2][5]

-

Dry the crystals under vacuum to remove any residual solvent.

PART 2: Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a molecule are paramount to its function. This compound possesses a rigid, planar structure that facilitates π-π stacking interactions, while its nitrogen atoms are key sites for hydrogen bonding and metal coordination.

Crystallographic Insights

Single-crystal X-ray diffraction studies have provided a definitive view of the molecule's solid-state structure. The 1,8-naphthyridine ring system is nearly perfectly planar, with a dihedral angle of only 0.42° between the two fused pyridine rings.[2] This planarity is a crucial feature for intercalation into DNA or for forming organized supramolecular assemblies. In the crystal lattice, molecules self-assemble into infinite chains along the c-axis through intermolecular C—H⋯N hydrogen bonds, demonstrating its capacity for predictable self-assembly.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| Appearance | Colorless crystalline solid | [2] |

| CAS Number | 14903-78-7 | [6] |

| Crystal System | Orthorhombic | [2] |

| Calculated LogP | 2.3 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

PART 3: Spectroscopic Characterization

Unambiguous characterization is the bedrock of chemical research. A combination of mass spectrometry, NMR, and IR spectroscopy provides a complete fingerprint of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 158, corresponding to the molecular formula C₁₀H₁₀N₂.[6]

-

Key Fragmentation: The primary fragmentation pathway involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z = 157.[6] Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) leading to a fragment at m/z = 143, followed by the characteristic cleavage of the naphthyridine ring through the loss of neutral molecules like HCN.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ symmetry of the molecule, the NMR spectra are simplified, providing a clear diagnostic signature.

-

¹H NMR:

-

Methyl Protons (CH₃): A sharp singlet integrating to 6 protons is expected around δ 2.7-2.8 ppm.

-

Aromatic Protons: The molecule has two sets of equivalent aromatic protons. A pair of doublets is expected for the H3/H6 and H4/H5 protons. The H4/H5 protons (adjacent to a nitrogen) will appear further downfield (δ ~8.0-8.2 ppm) than the H3/H6 protons (δ ~7.2-7.4 ppm), with a typical ortho-coupling constant (J) of ~8-9 Hz.

-

-

¹³C NMR:

-

Methyl Carbons: A single peak around δ 24-26 ppm.

-

Aromatic Carbons: Five distinct signals are expected for the ten aromatic carbons due to symmetry: C2/C7, C3/C6, C4/C5, C4a/C8a, and the internal quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups and the aromatic nature of the core.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1600-1450 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N bond stretching within the aromatic naphthyridine ring system.

PART 4: Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from the reactivity of both its heterocyclic core and its methyl substituents.

Reactivity of the Naphthyridine Core

The two nitrogen atoms are the primary sites of reactivity. They are basic and can be readily protonated by acids or act as bidentate chelating ligands for a wide array of metal ions. This coordination ability is a cornerstone of its application in inorganic and materials chemistry.[8]

Reactivity of the Methyl Groups

The methyl groups are not inert; they are activated by the electron-withdrawing nature of the naphthyridine ring, making their protons slightly acidic and susceptible to a variety of transformations. This provides a strategic entry point for functionalization.

-

Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids. For instance, using a controlled oxidizing agent like selenium dioxide (SeO₂), it is possible to convert one or both methyl groups into formyl groups (-CHO), creating valuable intermediates for further condensation reactions.[9]

-

Halogenation: Radical halogenation can install a halide on the methyl group, which can then be used in nucleophilic substitution reactions.

-

Deprotonation/Condensation: Strong bases can deprotonate the methyl groups to form nucleophilic carbanions, which can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions.

PART 5: Applications in Research and Development

Coordination Chemistry and Catalysis

The rigid pre-organization of the two nitrogen donors in this compound makes it an exceptional bidentate "bite" ligand. It forms stable complexes with a wide range of transition metals, lanthanides, and actinides. These complexes are actively researched for applications in:

-

Homogeneous Catalysis: Where the metal-naphthyridine complex acts as a recyclable catalyst for organic transformations.

-

Luminescent Materials: Lanthanide complexes with naphthyridine ligands can exhibit strong luminescence, making them suitable for use in OLEDs and chemical sensors.

-

Supramolecular Chemistry: The planar structure and defined coordination vector are exploited to build complex, multi-component molecular architectures.[2]

Scaffold for Drug Development

The 1,8-naphthyridine core is a proven pharmacophore found in numerous approved drugs. This compound serves as a crucial starting material or scaffold for building more complex and potent drug candidates. The methyl groups act as synthetic handles that allow for the systematic modification of the molecule to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance its binding affinity to specific biological targets. Its derivatives are continually being investigated for a myriad of biological activities, from antimicrobial to anticancer agents.[4][10]

Conclusion

This compound is far more than a simple heterocyclic compound. It is a strategically designed molecular building block whose value lies in its structural rigidity, predictable reactivity, and proven biological relevance. Its planar, electron-deficient core provides a stable anchor, while its nitrogen atoms and activated methyl groups offer multiple avenues for chemical modification. For researchers in materials science, coordination chemistry, and drug discovery, a thorough understanding of these fundamental chemical properties is the key to unlocking the full potential of this versatile and powerful scaffold.

References

- Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. (Source: RSC Publishing)

-

Fun, H.-K., Yeap, C. S., Das, N. K., Mahapatra, A. K., & Goswami, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1747. Available at: [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Maity, A. C. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(5), 929-937. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 594113, this compound. Retrieved from [Link]

- Paudler, W. W., & Brown, D. J. (2007). The Naphthyridines. John Wiley & Sons. (Source: Wiley Online Library)

-

Lalia-Kantouri, M., et al. (1993). Crystal and molecular structures of 5,7-dimethyl-1,8-naphthyridine-2-ol (=LH) and of its mercury (II) complex HgL2 and synthesis of some lanthanide/HgL2 heterometallic complexes. Journal of Crystallographic and Spectroscopic Research, 23(7). Available at: [Link]

-

Płazińska, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(14), 5549. Available at: [Link]

-

Tudose, M., et al. (2007). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 12(5), 1127-1136. Available at: [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Maity, A. C. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(5), 929-937. Available at: [Link]

-

Fun, H.-K., et al. (2009). This compound. IUCrData, 65(8). Available at: [Link]

-

de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1494. Available at: [Link]

-

Singh, R. P., et al. (1969). Complexes of 1,8-naphthyridines. VII. Eight coordinate transition metal perchlorate complexes of 1,8-naphthyridine. Inorganic Chemistry, 8(12), 2641-2645. Available at: [Link]

-

Turner, J. A., & L'Ecuyer, P. (1983). Functionalization of 2-methyl- and this compound. The Journal of Organic Chemistry, 48(13), 2243-2246. Available at: [Link]

-

Al-Ostath, R., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Organic Chemistry, 26(1), 3-21. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | C10H10N2 | CID 594113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 9. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2,7-Dimethyl-1,8-naphthyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heterocyclic compound this compound. It delves into its core properties, synthesis, analytical characterization, and its emerging significance in medicinal chemistry.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with estimates suggesting they constitute the core of over 60% of all active pharmaceutical ingredients[1][2]. Among these, the 1,8-naphthyridine bicyclic system is of paramount importance[3]. This scaffold, consisting of two fused pyridine rings, is a key pharmacophore found in numerous therapeutic agents, valued for its rigid structure and ability to form specific hydrogen bonds and metal complexes[2][3].

Derivatives of 1,8-naphthyridine exhibit a vast spectrum of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties[1][2][4]. The well-known antibacterial agent, nalidixic acid, was one of the first synthetic drugs to feature this core, paving the way for the development of fluoroquinolone antibiotics[5]. The versatility and proven biological efficacy of this scaffold make its derivatives, such as this compound, attractive targets for synthesis and evaluation in drug discovery programs.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. This compound is a symmetrically substituted derivative of the parent 1,8-naphthyridine ring system.

| Property | Value | Source |

| CAS Number | 14903-78-7 | [6] |

| Molecular Formula | C₁₀H₁₀N₂ | [6][7] |

| IUPAC Name | This compound | [6] |

| Molecular Weight | 158.20 g/mol | [6][7] |

| Physical Form | Solid / Colorless blocks | [7] |

| Purity | Typically >97% | |

| InChI Key | IVOPVBBXMWVCHV-UHFFFAOYSA-N | [6] |

| SMILES | CC1=NC2=C(C=C1)C=CC(=N2)C | [6] |

Synthesis Pathway and Mechanistic Insight

The synthesis of this compound is most effectively achieved through a modified Friedländer annulation, a classic and reliable acid- or base-catalyzed condensation reaction. The primary starting material is 2,6-diaminopyridine.

The causality behind this choice of pathway is its efficiency and the ready availability of the precursors. The reaction involves the condensation of 2,6-diaminopyridine with two equivalents of a β-dicarbonyl compound or its equivalent, in this case, 3-oxobutyraldehyde dimethyl acetal, which generates the required methyl-substituted pyridine rings in a one-pot synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established literature procedures for the synthesis of substituted 1,8-naphthyridines[7][8].

-

Reagent Preparation:

-

To a round-bottom flask, add 2,6-diaminopyridine (1 equivalent).

-

Add concentrated sulfuric acid (catalytic amount) slowly while cooling the flask in an ice bath. The acid protonates the carbonyl oxygen of the acetal, making it a better electrophile.

-

-

Reaction Execution:

-

Slowly add 3-oxobutyraldehyde dimethyl acetal (2.2 equivalents) to the stirred mixture. An excess is used to drive the reaction to completion.

-

Heat the reaction mixture at a controlled temperature (e.g., 120-140 °C) for several hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product. The change in pH decreases the solubility of the organic product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield colorless crystals of this compound[7].

-

-

Validation:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should match the expected values for the target compound.

-

Analytical Characterization: A Spectroscopic Profile

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. The molecule's symmetry is a key feature reflected in its NMR spectra.

| Technique | Expected Observations |

| ¹H NMR | Due to the molecule's C₂ symmetry, the spectrum is relatively simple. Expect a singlet for the two equivalent methyl groups (C2-CH₃, C7-CH₃). Two distinct doublets in the aromatic region corresponding to the protons at C3/C6 and C4/C5, showing characteristic coupling. |

| ¹³C NMR | The spectrum will show distinct signals for the methyl carbons, the quaternary carbons (C2, C7, and the bridgehead carbons), and the two types of aromatic CH carbons (C3/C6 and C4/C5). |

| Mass Spec. (EI) | The molecular ion peak (M⁺) should be observed at m/z = 158, corresponding to the molecular weight of C₁₀H₁₀N₂[6]. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic system (approx. 1500-1650 cm⁻¹), and C-H stretching from the methyl and aromatic groups. |

Applications in Research and Drug Development

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry. The 2,7-dimethyl substitution provides a valuable building block for further functionalization.

-

Ligand in Coordination Chemistry: The two nitrogen atoms of the naphthyridine ring act as a bidentate chelating ligand, capable of coordinating with various metal ions. This property is exploited in the design of catalysts and supramolecular assemblies[7].

-

Scaffold for Drug Discovery: The methyl groups at the 2 and 7 positions can be functionalized, for example, through oxidation to aldehydes or carboxylic acids, providing handles for the attachment of other molecular fragments[8]. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Modulation of Biological Activity: The presence of methyl groups can enhance lipophilicity compared to the unsubstituted parent ring, potentially improving membrane permeability. They also provide steric bulk that can influence how the molecule fits into the binding pocket of a biological target. Research on related 1,8-naphthyridine derivatives has shown their potential to modulate the activity of antibiotics against multi-resistant bacteria[2].

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential for ensuring safety.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust[9][10][11]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere at room temperature is recommended.

-

Hazards: May cause skin, eye, and respiratory irritation[10]. Harmful if swallowed or inhaled[11]. Consult the Safety Data Sheet (SDS) for complete hazard information before use.

References

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Mandal, A. C. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

-

Reddy, D. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wojciechowska, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Link]

-

Ghosh, K., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

PubChem. (n.d.). 1,8-Naphthyridine-2,7-diamine. National Center for Biotechnology Information. [Link]

-

Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press. [Link]

-

de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]

-

Future Science. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C10H10N2 | CID 594113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of 2,7-Dimethyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2,7-dimethyl-1,8-naphthyridine, a heterocyclic compound of significant interest in coordination chemistry, materials science, and medicinal chemistry. We will delve into its structural architecture, spectroscopic signature, electronic properties, and synthesis. This document synthesizes crystallographic data, spectroscopic analysis, and established synthetic protocols to offer a senior-level perspective on the defining characteristics and scientific utility of this important molecular scaffold.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, is a cornerstone in diverse areas of chemical research.[1] Its rigid, planar structure and the strategic placement of two nitrogen atoms create an ideal bidentate chelation site, making it a "privileged" scaffold for constructing metal complexes.[2][3] These derivatives are integral to the development of catalysts, fluorescent probes, and advanced materials.[4] Furthermore, the 1,8-naphthyridine core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8]

The focus of this guide, this compound (C₁₀H₁₀N₂), represents a foundational derivative. The addition of methyl groups at the 2 and 7 positions significantly influences the molecule's electronic properties, solubility, and steric profile, thereby modulating its reactivity and interaction with biological targets or metal centers. Understanding the precise molecular structure of this compound is paramount to harnessing its full potential in scientific applications.

Molecular Architecture and Crystallographic Analysis

The definitive three-dimensional arrangement of this compound has been elucidated by single-crystal X-ray diffraction.[9][10][11] This analysis provides precise data on bond lengths, bond angles, and the overall geometry of the molecule.

Core Structure and Planarity

The molecule consists of two fused pyridine rings. Crystallographic studies reveal that the 1,8-naphthyridine ring system is nearly perfectly planar.[9][10][11] The dihedral angle between the two pyridine rings is reported to be a mere 0.42°.[9][10][11] This planarity is a critical feature, as it facilitates π-stacking interactions in the solid state and influences the electronic communication across the entire ring system.

In the crystal lattice, molecules of this compound are organized into infinite chains through intermolecular C—H···N hydrogen bonds.[9][10][11] This ordered packing is further stabilized by C—H···π interactions, highlighting the importance of non-covalent forces in its solid-state structure.[9][10]

Below is a diagram illustrating the standard IUPAC numbering for the this compound molecule.

Caption: IUPAC numbering of the this compound core.

Crystallographic Data Summary

The structural parameters obtained from X-ray crystallography provide a quantitative description of the molecule's geometry.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [9][12] |

| Molecular Weight | 158.20 g/mol | [9][12] |

| Crystal System | Orthorhombic | [9] |

| Space Group | F d d 2 | [9] |

| a | 13.3977 (2) Å | [9][11] |

| b | 19.3492 (4) Å | [9][11] |

| c | 6.3089 (1) Å | [9][11] |

| V | 1635.49 (5) ų | [9][11] |

| Z | 8 | [9][11] |

Spectroscopic and Spectrometric Characterization

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution. The symmetry of the molecule simplifies the spectra.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl groups. Due to the molecule's symmetry, only three aromatic signals are expected. A typical spectrum would show two doublets for the protons at the C3/C6 and C4/C5 positions and a singlet for the methyl protons.

-

¹³C NMR: The carbon spectrum will similarly reflect the molecular symmetry, showing distinct peaks for the methyl carbons, the aromatic CH carbons, and the quaternary carbons of the naphthyridine core.

While specific spectral data for the parent this compound is sparse in the provided search results, data for closely related derivatives can be used for interpretation by analogy. For instance, in 2,7-dimethyl-4-methoxy-1,8-naphthyridine, the methyl groups appear as sharp singlets at δ 2.73 and 2.70 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. Key characteristic bands for this compound include:

-

C=C and C=N stretching vibrations: These appear in the 1610-1450 cm⁻¹ region, characteristic of the aromatic heterocyclic rings.

-

C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

-

Ring vibrations: A series of bands in the fingerprint region (below 1400 cm⁻¹) are characteristic of the substituted naphthyridine skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (MW = 158.20), the electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 158.[12] Subsequent fragmentation would likely involve the loss of methyl radicals or ring cleavage to produce characteristic daughter ions.[13]

Synthesis and Reactivity

The synthesis of the 1,8-naphthyridine core is most commonly achieved via the Friedländer annulation reaction.[4][14][15] This powerful reaction offers a direct and efficient route to this important class of heterocyclic compounds.[16]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-amino-pyridine derivative bearing a carbonyl group (aldehyde or ketone) with a compound containing a reactive α-methylene group.[14][15] For the synthesis of this compound, a common approach involves the reaction of 2-amino-6-methylpyridine with a β-dicarbonyl compound or its equivalent.[17]

The reaction is typically catalyzed by either an acid or a base and proceeds through an initial condensation followed by a cyclodehydration step to form the aromatic naphthyridine ring system.[14][16]

Caption: Generalized workflow for the Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocol: A Representative Synthesis

While a specific protocol for this compound is not fully detailed in the search results, a general procedure based on related syntheses can be outlined.[15][17]

-

Reactant Mixing: In a suitable reaction vessel, combine 2-amino-6-methylpyridine and an equimolar amount of an appropriate active methylene compound (e.g., 3-oxobutyraldehyde dimethyl acetal).[5]

-

Catalyst Addition: Introduce a catalytic amount of an acid (e.g., polyphosphoric acid) or base. Alternatively, modern solvent-free methods may employ a Lewis acid like CeCl₃·7H₂O and grinding at room temperature.[15]

-

Reaction: Heat the mixture under reflux for several hours or grind the solid mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[15]

-

Workup: Cool the reaction mixture. If performed in a solvent, remove the solvent under reduced pressure. If acid-catalyzed, neutralize the mixture by carefully pouring it into a basic solution (e.g., sodium carbonate in ice-water).[17]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane.[5][17]

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane) or by column chromatography on silica gel.[5][17]

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several advanced research fields.

Coordination Chemistry

The primary application stems from its role as a bidentate N,N-donor ligand. The two nitrogen atoms are perfectly positioned to chelate a single metal center or to bridge two metal centers, forming dinuclear complexes.[3] The methyl groups provide steric bulk that can be used to tune the coordination environment around the metal, influencing the catalytic activity and stability of the resulting complexes. These complexes are investigated for applications in homogeneous catalysis and the construction of supramolecular architectures.[6]

Caption: Chelation of a metal center (M) by this compound.

Materials Science and Medicinal Chemistry

The rigid, aromatic nature of the naphthyridine core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors.[17] Its derivatives are also continuously explored in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents.[4][7]

Conclusion

This compound is a molecule of fundamental importance, characterized by a highly planar, aromatic core structure. Its geometry, confirmed by X-ray crystallography, and its distinct spectroscopic fingerprints make it a well-defined chemical entity. Synthetically accessible via robust methods like the Friedländer synthesis, it serves as a versatile platform for innovation. Its ability to act as a chelating ligand remains its most prominent feature, driving research in coordination chemistry and catalysis. Continued exploration of this and related naphthyridine scaffolds promises further advancements in materials science and the development of novel therapeutics.

References

-

Reddy, K. H., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available at: [Link]

-

Fun, H.-K., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1747. Available at: [Link]

-

Fun, H.-K., et al. (2009). This compound. PubMed, PMID: 21583458. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 594113, this compound. Available at: [Link]

-

Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. Available at: [Link]

-

Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. Available at: [Link]

-

Mogilaiah, K., et al. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Journal of the Indian Chemical Society. Available at: [Link]

-

Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. Available at: [Link]

-

Fun, H.-K., et al. (2009). This compound. Acta Crystallographica Section E, 65(8). Available at: [Link]

-

Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(1), 4103-4113. Available at: [Link]

-

Gheorghiu, M. D., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-963. Available at: [Link]

-

Cotton, F. A., et al. (2009). 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. European Journal of Inorganic Chemistry, 2009(22), 3213-3228. Available at: [Link]

-

Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry, 9, 41-117. Available at: [Link]

-

Kumar, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. Available at: [Link]

-

Catalano, V. J., et al. (2003). 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine. Acta Crystallographica Section E, 59(11), o1851-o1852. Available at: [Link]

-

van der Vlugt, J. I., et al. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Inorganics, 10(12), 235. Available at: [Link]

Sources

- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C10H10N2 | CID 594113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. connectjournals.com [connectjournals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. asianpubs.org [asianpubs.org]

Synthesis of 2,7-Dimethyl-1,8-naphthyridine: A Technical Guide for Chemical Researchers

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination have led to its incorporation into a wide array of biologically active compounds, including antihypertensive, antitumor, and antimicrobial agents.[2][3][4] Furthermore, 1,8-naphthyridine derivatives are utilized as ligands in coordination chemistry and as components in fluorescent probes for biological imaging.[1] Among the substituted 1,8-naphthyridines, 2,7-dimethyl-1,8-naphthyridine serves as a crucial building block for more complex molecules and as a subject of fundamental chemical research. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, focusing on the well-established Friedländer annulation, and offers practical insights for its successful implementation in a laboratory setting.

Core Synthesis Pathway: The Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the preparation of quinolines and their aza-analogs, such as 1,8-naphthyridines.[1][5] This reaction involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an activated methylene group (a ketone or aldehyde with an α-methylene group).[6] For the synthesis of this compound, the key precursors are 2-amino-6-methylpyridine and a suitable five-carbon carbonyl compound, typically acetylacetone (pentane-2,4-dione).

Reaction Mechanism and Rationale

The Friedländer annulation proceeds through a sequence of acid- or base-catalyzed steps, culminating in the formation of the fused pyridine ring. The generally accepted mechanism involves an initial aldol-type condensation between the enolate of the carbonyl compound and the amino group of the pyridine derivative, followed by cyclization and subsequent dehydration to yield the aromatic naphthyridine ring system.

The choice of catalyst is critical and can significantly influence the reaction rate and yield. While traditional methods often employ harsh acidic or basic conditions, modern variations have introduced milder and more environmentally benign catalysts, including ionic liquids and Lewis acids.[1][7][8] The use of a catalyst like propylphosphonic anhydride (T3P®) under mild conditions has also been reported to be effective for the synthesis of polysubstituted naphthyridines.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedländer annulation.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Friedländer annulation. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

-

2-Amino-6-methylpyridine

-

Acetylacetone (Pentane-2,4-dione)

-

Catalyst (e.g., Potassium hydroxide, Choline hydroxide, or a Lewis acid)

-

Solvent (e.g., Ethanol, Water, or solvent-free)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of ethyl acetate and petroleum ether)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and acetylacetone (1.1 eq).

-

Addition of Catalyst and Solvent: Add the chosen catalyst in a catalytic amount (e.g., 0.1-0.2 eq). If a solvent is used, add it to the flask to dissolve or suspend the reactants. Recent green chemistry approaches have demonstrated high yields using water as a solvent with a suitable catalyst.[9][10]

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (e.g., reflux in ethanol or 50-80 °C in water) and stir for the required time (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Reactant Ratio | 1:1.1 (2-amino-6-methylpyridine : Acetylacetone) | A slight excess of the carbonyl component is often used. |

| Catalyst Loading | 1-10 mol% | Dependent on the specific catalyst used. |

| Reaction Temperature | 50 - 120 °C | Varies with the solvent and catalyst. |

| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |

| Typical Yield | 70 - 95% | Highly dependent on reaction conditions and purification. |

Mechanism of the Friedländer Annulation for this compound

The following diagram illustrates the plausible reaction mechanism for the base-catalyzed Friedländer annulation between 2-amino-6-methylpyridine and acetylacetone.

Caption: Proposed mechanism for the Friedländer synthesis of this compound.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through in-process controls. The progress of the reaction can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification by column chromatography provides a means to isolate the product in high purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectroscopic data for this compound should be consistent with literature values, providing a final validation of the synthetic outcome.

Conclusion and Future Directions

The Friedländer annulation remains a robust and versatile method for the synthesis of this compound. The ongoing development of more sustainable and efficient catalytic systems continues to enhance the practicality and environmental friendliness of this important transformation.[9][10] For researchers in drug development and materials science, a solid understanding of this synthetic pathway is essential for the creation of novel and functional molecules based on the 1,8-naphthyridine scaffold. Future research may focus on one-pot, multi-component reactions to further streamline the synthesis of more complex derivatives and expand the chemical space accessible from this versatile core.[6]

References

- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.

-

Li, Y., Wang, Z., Zhang, J., Wei, Y., & Zhang, G. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28231–28240. [Link]

-

Das, S., & Mondal, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18997. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Li, Y., Wang, Z., Zhang, J., Wei, Y., & Zhang, G. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28231-28240. [Link]

-

Farghaly, H., Fun, H. K., Yap, C. S., & Goswami, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2547. [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

- Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(12), 2939-2942.

- Krzywik, J., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15907.

- Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3855-3858.

-

Reddy, K. S., et al. (2007). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Chemistry - Section B, 46B(9), 1521-1524. [Link]

- Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of the American Chemical Society, 128(45), 14254–14255.

- Process for the preparation of 2-amino-alkylpyridines. (1986). U.S.

- Product Class 8: Naphthyridines. (n.d.). In Science of Synthesis.

-

Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. ResearchGate. [Link]

-

Hayes, B. L., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(21), 5851-5857. [Link]

- Baumgarten, H. E., & Cook, K. C. (1961). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry, 26(5), 1539-1543.

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2014). Acta Chimica Slovenica, 61(4), 918-926.

- Al-Tel, T. H. (2013). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 18(7), 8438-8462.

- Khalifa, N. M., Al-Omar, M. A., & Ahmed, N. S. (2017). Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates. Russian Journal of General Chemistry, 87(10), 2462–2466.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals, 14(10), 1029.

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Antibiotics, 10(12), 1494. [Link]

Sources

- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. connectjournals.com [connectjournals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

An In-Depth Technical Guide to the Crystal Structure of 2,7-Dimethyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Composed of two fused pyridine rings, this nitrogen-containing system serves as a crucial building block for compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Furthermore, its rigid, planar structure and defined hydrogen bonding capabilities make it an exemplary component in the field of molecular recognition and supramolecular chemistry.[3][4]

A thorough understanding of the solid-state structure of 1,8-naphthyridine derivatives is paramount for rational drug design and the engineering of novel crystalline materials. The precise three-dimensional arrangement of molecules in a crystal lattice, governed by intermolecular forces, dictates critical physicochemical properties such as solubility, stability, and bioavailability.

This guide provides a comprehensive technical analysis of the crystal structure of a fundamental derivative, this compound (C₁₀H₁₀N₂). We will delve into its synthesis and crystallization, the detailed analysis of its molecular geometry, and the intricate network of intermolecular interactions that define its supramolecular architecture.

Part 1: Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the foundational prerequisite for successful X-ray diffraction analysis. The chosen synthetic and crystallization protocols are therefore critical, as they directly influence the quality of the resulting structural data.

Synthesis Protocol: A Literature-Based Approach

The synthesis of this compound can be achieved following established literature procedures, such as the method reported by Chandler et al. (1982).[3][4] While various synthetic routes exist for the 1,8-naphthyridine core, a common and effective strategy involves the condensation of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents, a variant of the Friedländer annulation.[5][6]

Illustrative Synthetic Steps:

-

Reactant Preparation: A reaction vessel is charged with an appropriate 2-aminopyridine precursor and a suitable diketone or keto-aldehyde under an inert atmosphere.

-

Condensation Reaction: The mixture is heated in the presence of a catalyst (often acidic or basic) to promote the initial condensation and subsequent cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the pure this compound.

Causality Insight: The choice of reactants and reaction conditions is crucial for controlling regioselectivity and maximizing yield, ensuring the desired 1,8-naphthyridine isomer is formed over other possibilities.

Experimental Protocol: Single Crystal Growth

High-quality crystals suitable for X-ray diffraction are best grown under conditions of slow, controlled precipitation, allowing for the ordered arrangement of molecules into a well-defined lattice.

Methodology: Slow Evaporation

-

Dissolution: Approximately 10 mg of purified this compound is dissolved in a minimal amount of a suitable solvent, such as chloroform (CHCl₃), in a clean sample vial.[3][4]

-

Evaporation: The vial is loosely capped or covered with perforated film to allow for the slow evaporation of the solvent at room temperature over several days.

-

Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of colorless, block-like single crystals. These are then carefully harvested for analysis.[3][4]

Expertise & Experience: Slow evaporation is the preferred method because it maintains the system close to equilibrium. This minimizes the formation of defects, twinning, and polycrystalline aggregates, which are detrimental to single-crystal X-ray diffraction experiments.

Part 2: Crystal Structure Determination Workflow

The elucidation of a crystal structure is a systematic process that transforms a physical crystal into a detailed three-dimensional molecular model.

Sources

Physical and chemical properties of 2,7-Dimethyl-1,8-naphthyridine

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,7-Dimethyl-1,8-naphthyridine

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional building block for designing molecules with specific biological targets and unique electronic properties.[2][3] Derivatives of 1,8-naphthyridine have demonstrated a vast spectrum of pharmacological activities, including roles as anticancer, antimicrobial, and antihypertensive agents.[4][5]

This guide focuses on a key derivative, This compound , providing an in-depth analysis of its molecular structure, synthesis, physicochemical properties, and reactivity. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile compound.

Molecular Structure and Synthesis

Structural Characteristics

This compound (C₁₀H₁₀N₂) is a bicyclic aromatic compound consisting of two fused pyridine rings with methyl groups at the C2 and C7 positions.[6] X-ray crystallography studies reveal that the 1,8-naphthyridine ring system is nearly planar, with a dihedral angle of only 0.42° between the two pyridine rings.[2][5][7] This planarity is crucial for its ability to intercalate with DNA and participate in π-stacking interactions. In the solid state, the molecules form infinite chains through intermolecular C—H⋯N hydrogen bonds.[2][5]

Below is a diagram illustrating the molecular structure and atom numbering of this compound.

Synthetic Protocol: The Friedländer Annulation

The synthesis of the 1,8-naphthyridine core is classically achieved via the Friedländer synthesis.[8] This reaction involves the acid- or base-catalyzed condensation of a 2-aminopyridine-3-aldehyde (or ketone) with a compound containing a reactive α-methylene group, such as a ketone or ester, followed by cyclodehydration.[9][10] This method is highly valued for its efficiency and versatility in creating substituted naphthyridines.

Experimental Protocol: Representative Friedländer Synthesis

This protocol describes a general, environmentally benign approach for synthesizing a 1,8-naphthyridine derivative, illustrating the core principles applicable to the synthesis of the title compound.

-

Reactant Preparation: In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), an active methylene compound (e.g., acetylacetone, 1.0 eq), and a catalyst such as CeCl₃·7H₂O (0.1 eq).[9]

-

Causality Note: Cerium(III) chloride is a mild Lewis acid catalyst that activates the carbonyl group of the aldehyde, facilitating the initial condensation step under solvent-free conditions, which aligns with green chemistry principles.[9]

-

-

Reaction Execution: Grind the mixture thoroughly with a pestle at room temperature for the time required to complete the reaction (typically monitored by Thin-Layer Chromatography, TLC).[1]

-

Work-up and Isolation: Upon completion, add cold water to the reaction mixture to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,8-naphthyridine derivative.[1][9]

Physical and Spectroscopic Properties

The physicochemical properties of this compound are summarized below. While extensive experimental data for this specific derivative is scarce in publicly accessible literature, the table combines known data with computed properties from reliable databases.[6][11]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| CAS Number | 14903-78-7 | [6] |

| Appearance | Solid. Crystallizes as colorless blocks from chloroform. | [2][5][12] |

| Melting Point | Data not available in cited literature. | |

| Solubility | Soluble in chloroform. | [2][5] |

| pKa (Computed) | 2.3 (strongest basic) | [6] |

| Crystal System | Orthorhombic, Space Group Fdd2 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetric. Key signals would include a singlet for the two equivalent methyl groups (C2-CH₃ and C7-CH₃) and distinct doublets for the aromatic protons at the C3/C6 and C4/C5 positions, reflecting their coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecule's symmetry. Expected signals would include resonances for the methyl carbons, the four distinct aromatic CH carbons, and the three quaternary carbons (C2/C7, C4a/C8a).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system (~1500-1600 cm⁻¹), and C-H bending vibrations.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the compound will show a strong molecular ion peak [M]⁺ at m/z = 158.[6] A prominent fragment is often observed at m/z = 157, corresponding to the loss of a hydrogen atom ([M-H]⁺) to form a stable cation.[6]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine rings and the activating methyl groups.

-

Basicity of Nitrogen Atoms: The lone pairs on the nitrogen atoms (N1 and N8) impart basic properties, allowing the molecule to act as a ligand in coordination chemistry. Its geometry makes it an excellent binucleating ligand, capable of coordinating to two metal centers simultaneously.

-

Reactivity of Methyl Groups: The methyl groups at the C2 and C7 positions are activated by the adjacent nitrogen atoms. They can undergo oxidation, for example, using selenium dioxide (SeO₂) to form the corresponding 1,8-naphthyridine-2,7-dicarboxaldehydes.[13] These aldehydes are versatile synthons for further functionalization.

-

Electrophilic Aromatic Substitution: The 1,8-naphthyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Reactions, if they occur, would likely be directed to the C4 and C5 positions.

Applications in Research and Development

The unique structural and electronic features of this compound and its derivatives make them valuable in several high-impact research areas.

-

Drug Discovery and Medicinal Chemistry: The 1,8-naphthyridine scaffold is a cornerstone of many therapeutic agents. Its derivatives are investigated for a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[1][4] The planarity of the ring system allows it to function as a DNA intercalator, a mechanism central to some anticancer drugs.

-

Molecular Recognition and Supramolecular Chemistry: The defined geometry and hydrogen-bonding capabilities of the naphthyridine core make it a key component in the design of synthetic receptors for molecular recognition.[2][5]

-

Materials Science: The rigid, aromatic structure gives rise to interesting electronic and photophysical properties, suggesting potential applications in the development of organic electronics and fluorescent probes.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere.[12]

-

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemical profile. Its planar structure, reactive methyl groups, and versatile coordination chemistry make it a valuable starting material and scaffold for applications ranging from the development of novel pharmaceuticals to the construction of advanced materials. A thorough understanding of its synthesis, properties, and reactivity is crucial for any scientist looking to leverage the potential of the 1,8-naphthyridine core in their research.

References

-

Basu, S., Bhadra, M., & D’Silva, E. D. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1747. [Link]

-

Goswami, S., Maity, A. C., & Fun, H. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

-

Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Oriental Journal of Chemistry, 31(1), 533-537. [Link]

-

Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23058-23075. [Link]

-

Ait Jida, M., et al. (2022). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Banu, L. D., & Calinescu, I. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(8), 956-965. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

-

Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(12), 2821-2824. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Bioinorganic Chemistry and Applications, 2013, 890973. [Link]

-

Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]

-

Basu, S., Bhadra, M., & D’Silva, E. D. (2009). This compound. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2009). This compound. PubMed. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). [Link]

-

National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridine. PubChem Compound Database. [Link]

-

ChemSynthesis. (n.d.). (5,7-dimethyl-1,8-naphthyridin-2-yl)amine. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,7-Dimethylnaphthalene. PubChem Compound Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H10N2 | CID 594113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 9. connectjournals.com [connectjournals.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound | 14903-78-7 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,7-Dimethyl-1,8-naphthyridine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2,7-dimethyl-1,8-naphthyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, synthesis, spectroscopic profile, and its emerging role as a platform for novel therapeutics. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for professionals in the field.

Introduction and Nomenclature

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its rigid, planar geometry and ability to act as a binucleating ligand make it an attractive scaffold for targeting biological macromolecules. The specific subject of this guide, This compound , is a fundamental derivative whose chemical properties and functionalization potential are of significant interest.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name This compound accurately describes the structure.[3] The numbering of the naphthyridine ring system begins at one of the nitrogen atoms and proceeds around the fused rings, giving the methyl substituents their locants at positions 2 and 7.

Compound Profile:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 14903-78-7 | [3] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Structure | Planar Bicyclic Heterocycle | [1][2] |

Synthesis of the this compound Scaffold

The construction of the 1,8-naphthyridine ring system is a well-established area of organic synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this compound, classical condensation reactions are typically employed.

The Skraup-Doebner-von Miller Synthesis (Analogue Approach)

One of the most reliable and historically significant methods for creating this scaffold is an adaptation of the Skraup synthesis. This approach involves the reaction of an aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions. An improved synthetic route for this compound specifically utilizes 2-amino-6-methylpyridine as the key starting material.[4]

The causality behind this choice is the strategic placement of the amino and methyl groups on the pyridine ring, which directly translates to the final positions of the nitrogen and methyl groups in the naphthyridine product. The reaction proceeds through a series of conjugate additions, cyclizations, and dehydration/oxidation steps to yield the aromatic core.

Conceptual Workflow: Skraup-type Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Authoritative Protocol Reference

For a detailed, step-by-step experimental protocol for the preparation of this compound, researchers are directed to the established literature procedure reported by Chandler et al. (1982).[1][2] This reference provides the specific reagents, reaction conditions, and purification methods necessary for obtaining the compound with high purity.

Spectroscopic and Structural Characterization

The unambiguous identification and confirmation of purity for this compound rely on a combination of spectroscopic techniques and physical data. The symmetrical nature of the molecule leads to a relatively simple and interpretable set of spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this compound. Based on data from closely related derivatives, the following spectral characteristics are expected.[5]

Table of Predicted NMR Data:

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Methyl (CH ₃) | ~2.7 | Singlet (s) |

| ¹H | Aromatic (H-3, H-6) | ~7.2 | Doublet (d) |

| ¹H | Aromatic (H-4, H-5) | ~8.1-8.3 | Doublet (d) |

| ¹³C | C H₃ | ~25 | - |

| ¹³C | C-3, C-6 | ~120-122 | - |

| ¹³C | C-4, C-5 | ~136-138 | - |

| ¹³C | C-4a, C-8a (bridgehead) | ~145-147 | - |

| ¹³C | C-2, C-7 (ipso-methyl) | ~158-160 | - |

Note: Predicted shifts are based on published data for substituted 1,8-naphthyridines and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond vibrations within the molecule. The spectrum is characterized by the absence of N-H or O-H stretches and the presence of vibrations typical for an aromatic heterocyclic system.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H Stretch (Methyl) | Medium-Weak |

| 1610 - 1580 | C=N Ring Stretch | Strong |

| 1550 - 1450 | C=C Ring Stretch | Strong-Medium |

| 850 - 750 | C-H Out-of-plane Bending | Strong |

Note: These are characteristic ranges. Data from derivatives show strong peaks around 1606 cm⁻¹ for the C=N/C=C region.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Expected Mass Spectrum Data:

| Ion | Calculated m/z | Observed m/z (from database) |

| [C₁₀H₁₀N₂]⁺ (Molecular Ion) | 158.08 | 158 |

| [M-H]⁺ | 157.08 | 157 |

Source: PubChem CID 594113.[3]

X-Ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive proof of the structure of this compound. These studies confirm that the 1,8-naphthyridine core is almost perfectly planar, with a dihedral angle between the two fused pyridine rings of just 0.42°.[1][2] This planarity is a critical feature for its role in molecular recognition and as a scaffold for intercalating agents.

Chemical Reactivity and Functionalization

The this compound molecule offers several sites for chemical modification, making it a versatile building block for creating a library of derivatives.

-

Methyl Group Functionalization: The methyl groups are the most reactive sites for derivatization. They can be oxidized, for example using selenium dioxide (SeO₂), to form the corresponding 2,7-dicarboxaldehyde.[4] This dialdehyde is a crucial synthon for creating more complex structures like diimines or for extension into macrocycles.

-

Ring Electrophilic Substitution: While the pyridine rings are electron-deficient and generally resistant to electrophilic aromatic substitution, reactions can be forced under harsh conditions.

-

N-Oxidation and N-Alkylation: The lone pairs on the nitrogen atoms can be targeted by electrophiles, leading to N-oxides or quaternary naphthyridinium salts, which can alter the electronic properties and biological activity of the scaffold.

Applications in Drug Development and Medicinal Chemistry

The 1,8-naphthyridine scaffold is a cornerstone of many biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][7]

Anticancer Activity: Topoisomerase Inhibition

A significant body of research has identified 1,8-naphthyridine derivatives as potent anticancer agents.[8] One of the primary mechanisms of action is the inhibition of DNA topoisomerases.[9] Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[10] Inhibitors of these enzymes can trap the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[10]